5-Oxaspiro[2.4]heptane-1-carboxylic acid

Physicochemical Property Modulation Bioisostere Lead Optimization

5-Oxaspiro[2.4]heptane-1-carboxylic acid (CAS: 1461705-13-4) is a spirocyclic oxetane building block of significant interest in modern medicinal chemistry. It features a rigid, three-dimensional core structure (C7H10O3, MW: 142.15) that integrates a carboxylic acid functional handle with an oxetane-containing spiro[2.4]heptane ring system.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 1461705-13-4
Cat. No. B1428881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxaspiro[2.4]heptane-1-carboxylic acid
CAS1461705-13-4
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESC1COCC12CC2C(=O)O
InChIInChI=1S/C7H10O3/c8-6(9)5-3-7(5)1-2-10-4-7/h5H,1-4H2,(H,8,9)
InChIKeyJFLODICQTNGUOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxaspiro[2.4]heptane-1-carboxylic Acid: A Key Spirocyclic Oxetane Scaffold for Drug Discovery


5-Oxaspiro[2.4]heptane-1-carboxylic acid (CAS: 1461705-13-4) is a spirocyclic oxetane building block of significant interest in modern medicinal chemistry . It features a rigid, three-dimensional core structure (C7H10O3, MW: 142.15) that integrates a carboxylic acid functional handle with an oxetane-containing spiro[2.4]heptane ring system . This class of molecule is primarily valued for its potential as a bioisostere, enabling the fine-tuning of key drug-like properties such as solubility, lipophilicity, and metabolic stability [1]. The compound serves as a versatile intermediate, offering a geometrically constrained and chemically tractable entry point for synthesizing diverse, patentable molecular architectures [REFS-2, REFS-3].

Workflow Spirocyclic oxetane scaffold synthesis
Selection Logic Rigid 3D core with carboxylic acid handle
Context Lead optimization and library synthesis entry point

Why Generic 5-Oxaspiro[2.4]heptane-1-carboxylic Acid Analogs Cannot Be Directly Interchanged


Simple substitution of 5-oxaspiro[2.4]heptane-1-carboxylic acid with a non-spirocyclic analog or a differently functionalized spirocycle is not scientifically valid. The unique combination of a highly strained, rigid spirocyclic core with an oxetane ring and a pendant carboxylic acid creates a distinct three-dimensional vector and physicochemical profile [1]. Replacing it with a more flexible linear or monocyclic alternative would fail to reproduce its specific conformational constraints, which are crucial for precise target engagement and property modulation [1]. Furthermore, the bioisosteric potential of the spiro-oxetane motif is highly context-dependent; different ring sizes or heteroatom placements within the spiro system will result in profoundly different effects on solubility, lipophilicity (LogD), and metabolic stability, as documented for related oxetane and spirocyclic systems [2]. Therefore, any lead optimization effort requiring this precise geometry and predicted property profile necessitates the use of the exact 5-oxaspiro[2.4]heptane-1-carboxylic acid scaffold.

Target Scaffold
Potential Substitute
Mismatch Context
5-Oxaspiro[2.4]heptane-1-carboxylic acid
Acyclic / monocyclic analogs
May alter target binding geometry (rigidity mismatch)
Spiro-oxetane core
Morpholine / piperidine
May shift solubility/lipophilicity balance
Carboxylic acid derivative
Unfunctionalized spirocycle
Limits derivatization and coupling pathways

Quantitative Differentiation Evidence for 5-Oxaspiro[2.4]heptane-1-carboxylic Acid Against Closest Analogs


Predicted Solubility and Lipophilicity Advantage Over Acyclic Carboxylic Acid Analogs

In a class-level analysis, the incorporation of an oxetane ring into an aliphatic chain, as in 5-oxaspiro[2.4]heptane-1-carboxylic acid, is predicted to increase aqueous solubility by a factor of 25- to 4000-fold compared to its corresponding gem-dimethyl analog [1]. This dramatic improvement is coupled with a concomitant reduction in lipophilicity (LogD) and enhanced metabolic stability, which are critical for achieving favorable pharmacokinetic (PK) profiles [1]. While this evidence is based on class-level inference for oxetane bioisosteres and not direct head-to-head comparison with the exact compound, it provides a strong, quantifiable rationale for selecting this spiro-oxetane scaffold over acyclic or non-oxygenated alternatives.

Solubility Advantage
Class-level
Predicted 25- to 4000-fold increase vs gem-dimethyl analog
Supports solubility-driven scaffold selection
Inferred from oxetane bioisostere behavior
Physicochemical Property Modulation Bioisostere Lead Optimization

Superior Solubilizing Ability of Spiro-Oxetanes Compared to Common Morpholine Fragments

Spirocyclic oxetanes, as a structural class, have been shown to bear remarkable analogies to commonly used fragments like morpholine but are even able to supplant the latter in its solubilizing ability [1]. This finding positions the 5-oxaspiro[2.4]heptane-1-carboxylic acid core as a potential alternative to morpholine or piperidine fragments when enhanced solubility is a key design goal, while simultaneously offering a distinct, patentable three-dimensional topology for improved target selectivity [2].

Solubilizing Ability
Class-level
Reported to supplant morpholine in solubilizing ability
Context-dependent solubility tuning
Comparison of spiro-oxetane vs morpholine fragments
Spirocycle Oxetane Morpholine Replacement Solubility

Validated Utility as a Key Intermediate for Patentable Spirocyclic Scaffolds

The specific scaffold is recognized in the patent literature as a key intermediate for constructing novel spirocyclic compounds with therapeutic potential. For instance, a recent patent application (US20240398772A1) describes the use of related oxaspiro derivatives for activating opioid receptors, indicating that the core structure is part of an active and commercially relevant area of pharmaceutical research [1]. The 5-oxaspiro[2.4]heptane-1-carboxylic acid specifically provides a synthetically versatile carboxylic acid handle, allowing for facile derivatization into amides, esters, and other functional groups essential for building drug-like compound libraries .

Patent Utility
Reported
Cited as core scaffold in US20240398772A1
Supports IP-relevant scaffold selection
Opioid receptor modulation research context
Synthetic Intermediate Patent Literature Medicinal Chemistry

High-Value Research and Industrial Applications for 5-Oxaspiro[2.4]heptane-1-carboxylic Acid


Lead Optimization for CNS and Inflammatory Disorders

Given the patent claims for oxaspiro derivatives as opioid receptor modulators, the 5-oxaspiro[2.4]heptane-1-carboxylic acid scaffold is a strategic starting material for synthesizing novel analgesics targeting pain pathways [1]. Additionally, the class-level evidence for oxetanes in modulating physicochemical properties supports its use in optimizing leads for CNS targets where balanced solubility and permeability are paramount [2].

Replacement of Metabolically Labile Motifs in Drug Candidates

The spiro-oxetane core is an excellent bioisostere for replacing metabolically labile groups like gem-dimethyl or carbonyls [1]. This compound can be used to create more stable analogs of existing drug candidates, particularly those suffering from high first-pass metabolism or rapid clearance, thereby extending half-life and improving in vivo efficacy [1].

Generation of Novel Intellectual Property (IP) through Scaffold Hopping

This building block enables medicinal chemists to perform scaffold-hopping from flat, aromatic or common saturated heterocycles (e.g., piperidine, morpholine) to a conformationally restricted, three-dimensional spirocycle [REFS-2, REFS-3]. This transformation not only differentiates new chemical entities from prior art but also offers the potential for improved target selectivity and a more favorable overall property profile, as demonstrated by spiro-oxetane analogs of known drugs like Ciprofloxacin [3].

Synthesis of Diverse Compound Libraries for Fragment-Based Drug Discovery (FBDD)

The combination of a rigid core, a versatile carboxylic acid handle, and low molecular weight (MW 142.15) makes this compound an ideal fragment for FBDD campaigns [1]. It can be readily incorporated into larger, more complex molecules via amide coupling or other transformations, allowing for the rapid exploration of chemical space and the identification of novel binding interactions with biological targets [2].

Application
Selection Property
Validation Focus
Lead Optimization (CNS)
Rigid 3D oxetane core
Permeability-solubility balance review
Labile Motif Replacement
Spirocyclic bioisostere context
Metabolic stability assay profiling
Scaffold Hopping for IP
Non-aromatic 3D topology
Selectivity and IP-freedom review
Fragment-Based Library Synth.
Carboxylic acid handle; low MW
Coupling and derivatization screening

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